MX2 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

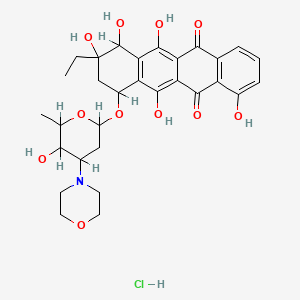

MX2 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C30H36ClNO11 and its molecular weight is 622.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

1. Mechanism of Action Against Viruses

MX2 hydrochloride exhibits potent antiviral activity against several viruses, including HIV-1 and herpes simplex virus type 1. Research indicates that MX2 forms cytoplasmic condensates that act as decoys, trapping viral capsids and facilitating premature viral genome release, thus interfering with the nuclear targeting of these viruses .

2. Case Studies

- HIV-1 Inhibition : A study demonstrated that MX2's phosphorylation at specific residues enhances its antiviral activity against HIV-1. The phosphorylation status significantly impacts MX2's function, indicating a complex regulatory mechanism that could be exploited for therapeutic purposes .

- Herpes Simplex Virus Type 1 : Similar mechanisms were observed in the inhibition of herpes simplex virus type 1, where MX2's interaction with viral capsids was crucial for its antiviral efficacy .

Cancer Research Applications

1. Tumor Suppression

MX2 has been identified as a potential tumor suppressor in melanoma cells. Overexpression of MX2 leads to reduced cell proliferation and is associated with better patient survival outcomes . The dual role of MX2—acting both as a tumor suppressor and an oncogene depending on the cellular context—highlights its complexity in cancer biology.

2. Case Studies

- Melanoma Cell Lines : In vitro studies using melanoma cell lines showed that treatment with interferons significantly upregulated MX2 expression, suggesting a regulatory role in cell cycle progression and apoptosis .

- Combination Therapies : Research indicates that combining MX2 with conventional chemotherapeutics could enhance therapeutic efficacy while minimizing toxicity, particularly in drug-resistant cancer models .

Biomedical Applications

1. Drug Delivery Systems

Recent advancements have explored the use of MXene-based composites for drug delivery systems that utilize this compound. These systems exhibit high drug-loading capacity and controlled release mechanisms, making them suitable for targeted cancer therapies .

| Application Area | Description |

|---|---|

| Antiviral Activity | Inhibits HIV-1 and herpes simplex virus through cytoplasmic condensate formation |

| Tumor Suppression | Reduces proliferation in melanoma cells; potential role in combination therapies |

| Drug Delivery | High loading capacity and controlled release using MXene composites |

Propiedades

Número CAS |

131722-57-1 |

|---|---|

Fórmula molecular |

C30H36ClNO11 |

Peso molecular |

622.1 g/mol |

Nombre IUPAC |

9-ethyl-4,6,9,10,11-pentahydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C30H35NO11.ClH/c1-3-30(39)12-17(42-18-11-15(24(33)13(2)41-18)31-7-9-40-10-8-31)20-23(29(30)38)28(37)21-22(27(20)36)26(35)19-14(25(21)34)5-4-6-16(19)32;/h4-6,13,15,17-18,24,29,32-33,36-39H,3,7-12H2,1-2H3;1H |

Clave InChI |

ZDJRSUWWMAYYID-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O.Cl |

SMILES canónico |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O.Cl |

Sinónimos |

3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin KRN 8602 KRN-8602 morpholinoanthracycline MX-2 morpholinoanthracycline MX2 MX-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.